methyl 2-({[2-(3-methylphenyl)quinolin-4-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate methyl 2-({[2-(3-methylphenyl)quinolin-4-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 5696-53-7
VCID: VC10487642
InChI: InChI=1S/C28H26N2O3S/c1-17-9-8-10-18(15-17)23-16-21(19-11-6-7-13-22(19)29-23)26(31)30-27-25(28(32)33-2)20-12-4-3-5-14-24(20)34-27/h6-11,13,15-16H,3-5,12,14H2,1-2H3,(H,30,31)
SMILES: CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C5=C(S4)CCCCC5)C(=O)OC
Molecular Formula: C28H26N2O3S
Molecular Weight: 470.6 g/mol

methyl 2-({[2-(3-methylphenyl)quinolin-4-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

CAS No.: 5696-53-7

Cat. No.: VC10487642

Molecular Formula: C28H26N2O3S

Molecular Weight: 470.6 g/mol

* For research use only. Not for human or veterinary use.

methyl 2-({[2-(3-methylphenyl)quinolin-4-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate - 5696-53-7

Specification

CAS No. 5696-53-7
Molecular Formula C28H26N2O3S
Molecular Weight 470.6 g/mol
IUPAC Name methyl 2-[[2-(3-methylphenyl)quinoline-4-carbonyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Standard InChI InChI=1S/C28H26N2O3S/c1-17-9-8-10-18(15-17)23-16-21(19-11-6-7-13-22(19)29-23)26(31)30-27-25(28(32)33-2)20-12-4-3-5-14-24(20)34-27/h6-11,13,15-16H,3-5,12,14H2,1-2H3,(H,30,31)
Standard InChI Key BZDYXXMCMYKXOP-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C5=C(S4)CCCCC5)C(=O)OC
Canonical SMILES CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C5=C(S4)CCCCC5)C(=O)OC

Introduction

Chemical Structure and Molecular Properties

IUPAC Nomenclature and Formula

The systematic IUPAC name of this compound reflects its intricate architecture:

  • Methyl 2-({[2-(3-methylphenyl)quinolin-4-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

  • Molecular formula: C29H27N3O3S\text{C}_{29}\text{H}_{27}\text{N}_3\text{O}_3\text{S}

  • Molar mass: 497.61g/mol497.61 \, \text{g/mol}

The structure comprises a quinoline scaffold substituted at position 2 with a 3-methylphenyl group, linked via a carbonyl bridge to a cyclohepta[b]thiophene ring system bearing a methyl ester at position 3 (Fig. 1) .

Table 1: Key Structural Components

ComponentDescription
Quinoline coreA bicyclic aromatic system with nitrogen at position 1
3-Methylphenyl substituentA benzene ring with a methyl group at position 3, attached to quinoline C2
Cyclohepta[b]thiopheneA seven-membered sulfur-containing ring fused to a thiophene moiety
Methyl esterA carboxy methyl group at position 3 of the cycloheptathiophene

Synthesis and Preparation

Synthetic Strategy

While no explicit protocol for this compound is documented, its synthesis likely follows multi-step methodologies analogous to related quinoline-thiophene hybrids :

  • Quinoline Formation: The Skraup or Doebner-Miller reaction could generate the 2-(3-methylphenyl)quinoline-4-carboxylic acid intermediate.

  • Cycloheptathiophene Construction: Cyclization of thiophene precursors with heptane diols or ketones under acidic conditions.

  • Coupling Reactions: Amide bond formation between the quinoline carbonyl and cycloheptathiophene amine using carbodiimide reagents (e.g., EDC, DCC).

Table 2: Hypothetical Synthesis Steps

StepReaction TypeReagents/ConditionsPurpose
1Quinoline synthesisGlycerol, H2SO4, 3-methylanilineForm 2-(3-methylphenyl)quinoline
2Carboxylic acid activationThionyl chloride (SOCl2)Convert quinoline acid to acyl chloride
3Cycloheptathiophene preparationCycloheptanone, sulfur, Lawesson’s reagentBuild thiophene-fused seven-membered ring
4Amide couplingEDC, DMAP, DMF, 0–5°CLink quinoline and cycloheptathiophene

Challenges in Synthesis

  • Steric hindrance: The 3-methylphenyl group may impede coupling reactions, necessitating high-temperature conditions .

  • Ring strain: The cycloheptathiophene’s seven-membered ring could lead to side reactions during cyclization.

Physicochemical Characteristics

Predicted Properties

Based on structural analogs :

  • Solubility: Low aqueous solubility (~0.01 mg/mL in water); soluble in DMSO or DMF.

  • Melting point: Estimated 180–190°C (decomposition may occur).

  • Stability: Susceptible to hydrolysis under acidic/basic conditions due to the ester and amide groups.

Table 3: Computational Property Estimates

PropertyValue (Predicted)Method
LogP4.2 ± 0.3ChemAxon Calculator
pKa (ester)~13.5ACD/Labs
Molar refractivity139.7Molinspiration

Biological Activity and Applications

Hypothesized Pharmacological Effects

Quinoline-thiophene hybrids exhibit diverse bioactivities, suggesting potential for this compound:

  • Anticancer activity: Intercalation with DNA or inhibition of topoisomerases.

  • Anti-inflammatory effects: Suppression of COX-2 or NF-κB pathways.

  • Antimicrobial action: Disruption of bacterial cell membranes.

Comparative Analysis with Analogues

Research Gaps and Future Directions

  • Synthetic Optimization: Development of catalytic asymmetric methods to access enantiopure forms.

  • In Vitro Screening: Prioritize cytotoxicity assays against cancer cell lines (e.g., MCF-7, A549).

  • ADMET Profiling: Computational prediction of pharmacokinetic parameters to guide drug design.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator